REACTION_SMILES
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[Br-:24].[CH2:42]1[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47]1.[CH3:25][CH2:26][CH2:27][CH2:28][N+:29]([CH2:30][CH2:31][CH2:32][CH3:33])([CH2:34][CH2:35][CH2:36][CH3:37])[CH2:38][CH2:39][CH2:40][CH3:41].[Cl:1][c:2]1[cH:3][c:4]([F:17])[c:5](-[n:10]2[n:11][c:12]([CH3:16])[nH:13][c:14]2=[O:15])[cH:6][c:7]1[O:8][CH3:9].[Cl:20][CH:21]([F:22])[F:23].[Na+:19].[OH-:18]>>[Cl:1][c:2]1[cH:3][c:4]([F:17])[c:5](-[n:10]2[n:11][c:12]([CH3:16])[n:13]([CH:21]([F:22])[F:23])[c:14]2=[O:15])[cH:6][c:7]1[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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COc1cc(-n2nc(C)[nH]c2=O)c(F)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(-n2nc(C)[nH]c2=O)c(F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cc(-n2nc(C)n(C(F)F)c2=O)c(F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |